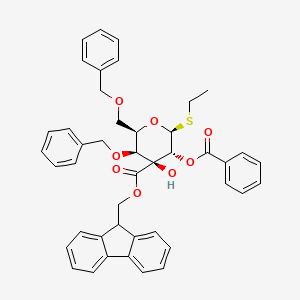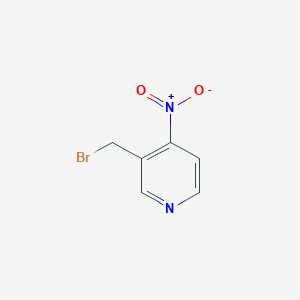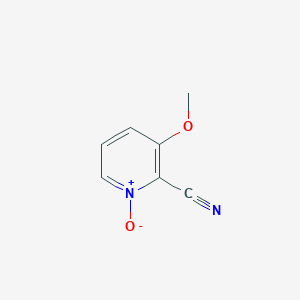
2-Cyano-3-methoxypyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-methoxypyridine 1-oxide is a heterocyclic organic compound with a pyridine ring substituted with a cyano group and a methoxy group, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-methoxypyridine 1-oxide typically involves the oxidation of 2-Cyano-3-methoxypyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at a controlled temperature to ensure the formation of the desired N-oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methoxypyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetonitrile, and a suitable catalyst.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Cyano-3-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of 2-Cyano-3-methoxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyano and methoxy groups also contribute to its chemical behavior, affecting its binding affinity and specificity towards different targets .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-methoxypyridine: The parent compound without the N-oxide group.
3-Cyanopyridine: A simpler analog lacking the methoxy group.
2-Cyano-4-methoxypyridine 1-oxide: A positional isomer with the methoxy group at a different position.
Uniqueness
2-Cyano-3-methoxypyridine 1-oxide is unique due to the presence of both the cyano and methoxy groups along with the N-oxide functionality. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-methoxy-1-oxidopyridin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-3-2-4-9(10)6(7)5-8/h2-4H,1H3 |
InChI Key |
BRTYJQAZMDDHLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C([N+](=CC=C1)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


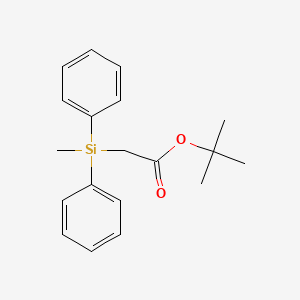
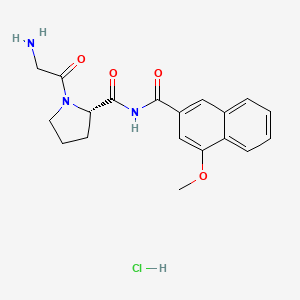
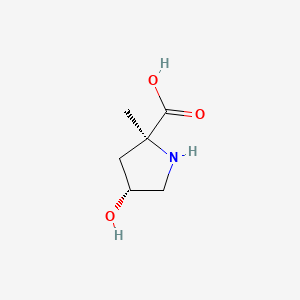



![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)

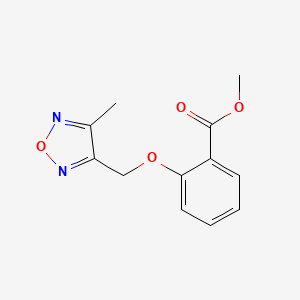
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)

